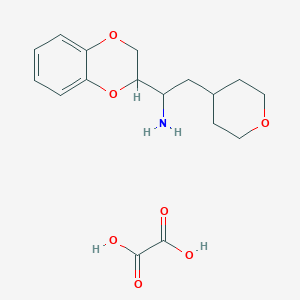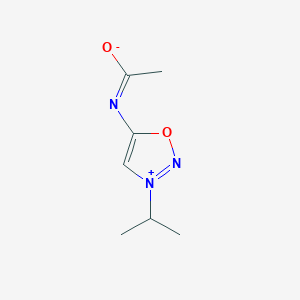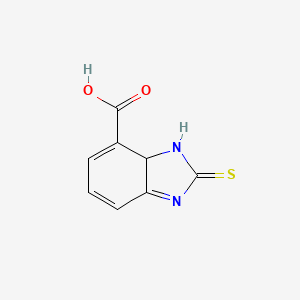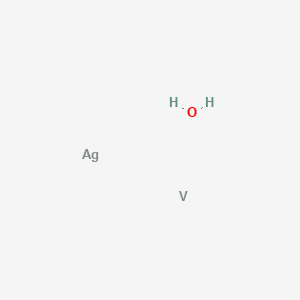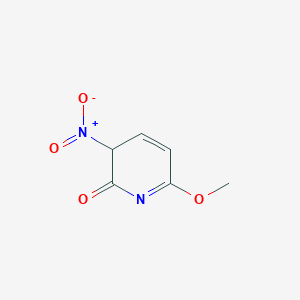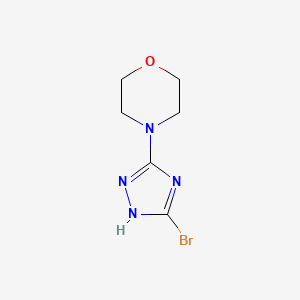
4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine is a chemical compound that features a morpholine ring substituted with a 3-bromo-1H-1,2,4-triazole moiety
Méthodes De Préparation
The synthesis of 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine typically involves the reaction of 3-bromo-1H-1,2,4-triazole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic substitution with 3-bromo-1H-1,2,4-triazole . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the triazole ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coordination Chemistry: The triazole moiety can act as a ligand, forming coordination complexes with transition metals.
Applications De Recherche Scientifique
4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Mécanisme D'action
The mechanism of action of 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine can be compared with other triazole-containing compounds:
3-bromo-1H-1,2,4-triazole: Similar in structure but lacks the morpholine ring, which may affect its reactivity and applications.
4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine: Contains a methyl group on the triazole ring, which can influence its chemical properties and biological activity.
1,2,3-triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring, leading to distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-(5-bromo-1H-1,2,4-triazol-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O/c7-5-8-6(10-9-5)11-1-3-12-4-2-11/h1-4H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTWLMMBRYRESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
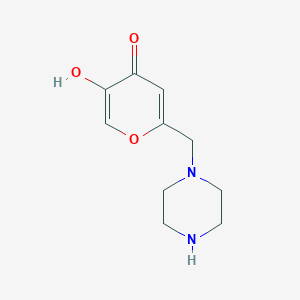
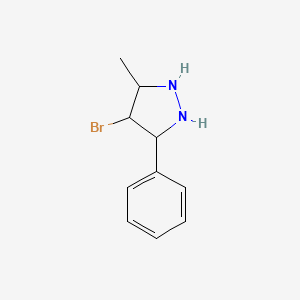

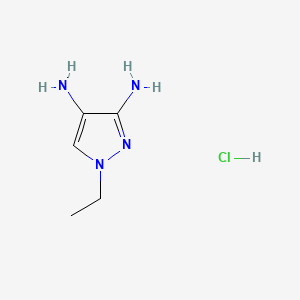
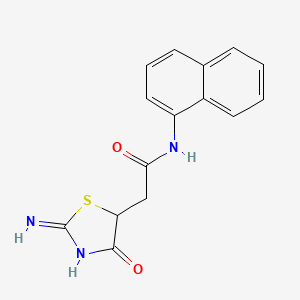
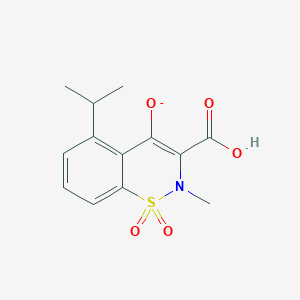
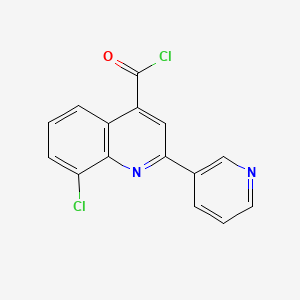
![4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B12347427.png)
